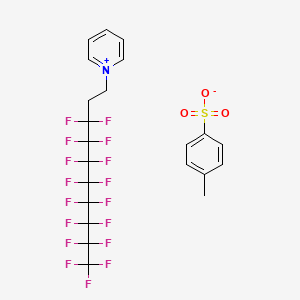
Ethyl 6-phenylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-phenylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-phenylpyrimidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This may include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-phenylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 6-phenylpyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 6-phenylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate: Similar structure but contains a mercapto group, which may confer different biological activities.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole, offering enhanced neuroprotective and anti-inflammatory properties.
This compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
GHUYKRYNUFZFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


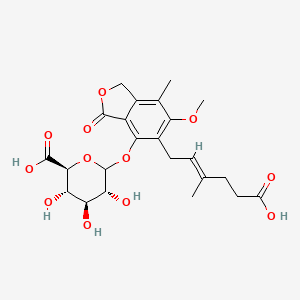
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
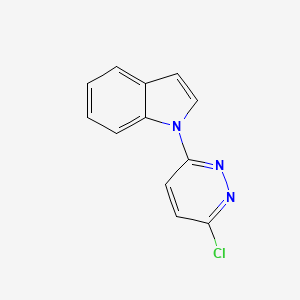
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
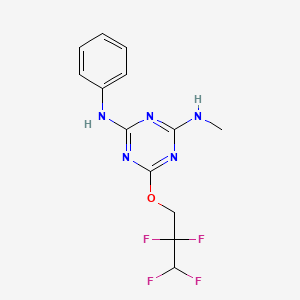

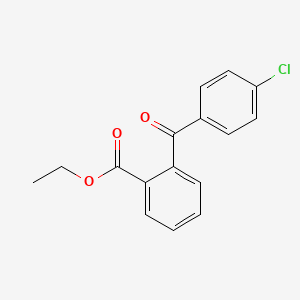


![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
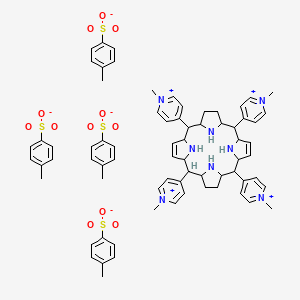
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
